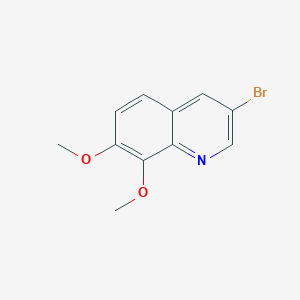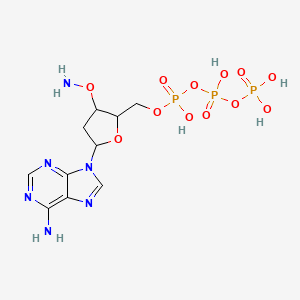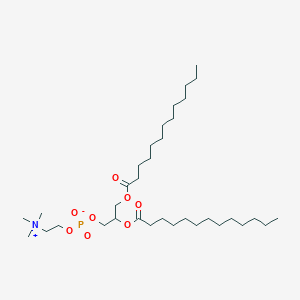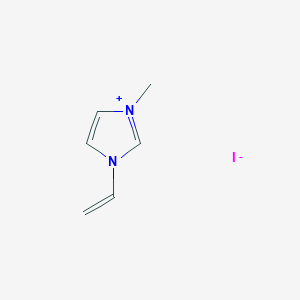
3-Bromo-7,8-dimethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Quinolines are aromatic compounds containing a benzene ring fused to a pyridine ring. In this case, the quinoline ring has two methoxy (OCH3) groups at positions 7 and 8, as well as a bromine atom at position 3.
3-Bromo-7,8-dimethoxyquinoline: is a chemical compound with the molecular formula CHBrNO. It belongs to the quinoline class of heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes: The synthesis of 3-bromo-7,8-dimethoxyquinoline involves various methods. One common approach is the bromination of 7,8-dimethoxyquinoline using a brominating agent.
Reaction Conditions: The bromination reaction typically occurs under acidic conditions, with a suitable brominating reagent (e.g., N-bromosuccinimide, NBS).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.
Analyse Des Réactions Chimiques
Reactivity: 3-Bromo-7,8-dimethoxyquinoline can undergo various chemical reactions
Common Reagents and Conditions: Nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate) are used.
Major Products: The major products depend on the specific reaction. For example, substitution reactions may yield derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: Researchers study 3-bromo-7,8-dimethoxyquinoline as a model compound for understanding quinoline reactivity and designing new derivatives.
Biology and Medicine: Its derivatives may exhibit biological activity, making them potential candidates for drug development.
Industry: While not widely used industrially, its reactivity could inspire novel applications.
Mécanisme D'action
- The exact mechanism of action for 3-bromo-7,8-dimethoxyquinoline is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other brominated quinolines or dimethoxyquinolines.
Uniqueness: Its specific combination of bromine substitution and methoxy groups distinguishes it from related compounds.
Remember that 3-bromo-7,8-dimethoxyquinoline’s applications and properties are still an active area of research, and its full potential awaits further exploration
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
3-bromo-7,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-5-8(12)6-13-10(7)11(9)15-2/h3-6H,1-2H3 |
Clé InChI |
QGROJKJICYMPQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=NC=C(C=C2C=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)


![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)




![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)

![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)

